molecular formula C13H21O3PS B1672157 Iprobenfos CAS No. 26087-47-8

Iprobenfos

Cat. No. B1672157
CAS RN: 26087-47-8
M. Wt: 288.34 g/mol
InChI Key: FCOAHACKGGIURQ-UHFFFAOYSA-N
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Description

Iprobenfos is an organic thiophosphate that is the S-benzyl O,O-diisopropyl ester of phosphorothioic acid . It is used as a rice fungicide to control leaf and ear blast, stem rot, and sheath blight . It has a role as a phospholipid biosynthesis inhibitor and an antifungal agrochemical .


Synthesis Analysis

A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .


Molecular Structure Analysis

The molecular formula of Iprobenfos is C13H21O3PS . The IUPAC name is di(propan-2-yloxy)phosphorylsulfanylmethylbenzene . The InChI is 1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 .


Chemical Reactions Analysis

In a research, a molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples .


Physical And Chemical Properties Analysis

Iprobenfos has a molecular weight of 288.34 g/mol . Its density is 1.1±0.1 g/cm3 . The boiling point is 354.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 57.6±3.0 kJ/mol . The flash point is 168.1±25.9 °C . The index of refraction is 1.514 . The molar refractivity is 77.2±0.3 cm3 . The polar surface area is 71 Å2 . The polarizability is 30.6±0.5 10-24 cm3 . The surface tension is 38.8±3.0 dyne/cm . The molar volume is 256.4±3.0 cm3 .

Scientific Research Applications

1. Determination of Profenofos in Seawater and Foodstuff Samples

  • Application Summary: Iprobenfos was used in the development of a molecularly imprinted polymer (MIP) for the extraction of profenofos insecticide in seawater, rice, and fish samples .
  • Methods of Application: The MIP was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos. Various factors affecting the microextraction protocol were considered and optimized .
  • Results: At optimized conditions, an enrichment factor of 31 was achieved and the linearity range of the method was between 1.0 and 1000.0 µg/L. A good detection limit of 0.33 µg/L with a reproducibility better than 5.6% (as RSD) was observed .

2. Detection of Iprobenfos and Edifenphos Using a Multi-Aptasensor

  • Application Summary: A new aptamer-based colorimetric multi-aptasensor was developed for the sensitive detection of iprobenfos and edifenphos .
  • Methods of Application: The dissociation constants of this multi-target aptamer to both iprobenfos and edifenphos were found to be 1.67 μM and 38 nM, respectively, according to the isothermal calorimetry assay .
  • Results: By using this multi-aptasensor, both pesticides IBF and EDI can be eventually detected in a range from 10 nM to 5 nM, respectively .

Safety And Hazards

Iprobenfos is highly flammable and toxic if swallowed . It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled . It causes damage to organs and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

A new aptamer-based colorimetric multi-aptasensor was successfully used for the sensitive detection of Iprobenfos . This multi-aptasensor was successfully implemented in spiked rice samples and the accuracies of this AuNP-based multi-aptasensor were around 80 and 90% in spiked paddy and polished rice samples, respectively . This aptamer EIA2 could be applied not only for the detection of pesticides from real samples in agriculture field as POC, but also can be used as a bioreceptor for other types of aptasensors .

properties

IUPAC Name

di(propan-2-yloxy)phosphorylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOAHACKGGIURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058040
Record name Iprobenfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iprobenfos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.4 mg/mL at 20 °C
Record name Iprobenfos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Iprobenfos

CAS RN

26087-47-8
Record name Iprobenfos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26087-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprobenfos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprobenfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-benzyl diisopropyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120
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Record name IPROBENFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iprobenfos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Iprobenfos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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